molecular formula C9H7Cl2N3O2S B13615132 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine

Cat. No.: B13615132
M. Wt: 292.14 g/mol
InChI Key: DIAZBYCNMWPAMP-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-amino-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a dichlorophenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

The compound 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonyl group and a dichlorophenyl moiety. Its chemical formula is C9H7Cl2N3O2SC_9H_7Cl_2N_3O_2S with a molecular weight of approximately 292.14 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that This compound exhibits significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that various pyrazole derivatives possess antimicrobial properties. For instance, derivatives similar to this compound demonstrated inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
    • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity :
    • Research has highlighted the anticancer potential of pyrazole derivatives. The structure of This compound suggests it may inhibit cell proliferation in various cancer cell lines.
    • In vitro studies are needed to determine specific IC50 values and elucidate the compound's effect on apoptosis pathways.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production in activated microglia, suggesting potential applications in neuroinflammatory conditions .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors or ion channels that regulate cellular signaling pathways related to inflammation and cancer growth.

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison table with similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityReferences
This compoundYesYes
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amineModerateModerate
1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-amineYesYes

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Evaluation :
    • A study evaluated multiple pyrazole derivatives for their antimicrobial properties against various pathogens, highlighting the effectiveness of compounds structurally related to This compound .
  • Cancer Cell Line Studies :
    • Research focusing on the cytotoxic effects of similar compounds revealed promising results against several cancer cell lines, suggesting that modifications in the pyrazole structure can significantly enhance anticancer activity .

Properties

Molecular Formula

C9H7Cl2N3O2S

Molecular Weight

292.14 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)sulfonyl-1H-pyrazol-5-amine

InChI

InChI=1S/C9H7Cl2N3O2S/c10-5-1-2-7(6(11)3-5)17(15,16)8-4-13-14-9(8)12/h1-4H,(H3,12,13,14)

InChI Key

DIAZBYCNMWPAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(NN=C2)N

Origin of Product

United States

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